4-Trimethylsilyl-3-butyn-2-ol
Overview
Description
4-Trimethylsilyl-3-butyn-2-ol is an organosilicon compound with the molecular formula C7H14OSi. It is a chiral propargylic alcohol, which means it contains both an alcohol group and a triple bond. This compound is of significant interest in organic synthesis due to its versatility and reactivity.
Mechanism of Action
Target of Action
The primary target of 4-Trimethylsilyl-3-butyn-2-ol (TMSBL) is the enzyme system present in certain strains of bacteria, such as Acetobacter sp. CCTCC M209061 . This strain has been shown to catalyze the asymmetric reduction of 4-trimethylsilyl-3-butyn-2-one to ®-4-trimethylsilyl-3-butyn-2-ol .
Mode of Action
TMSBL interacts with its target through a process known as asymmetric reduction. This process involves the conversion of a ketone (4-trimethylsilyl-3-butyn-2-one) to an alcohol (TMSBL) in the presence of a biocatalyst . The biocatalytic reduction is facilitated by the enzyme system present in the Acetobacter sp. CCTCC M209061 strain .
Biochemical Pathways
The biochemical pathway involved in the action of TMSBL is the asymmetric reduction of ketones. This pathway is crucial in the synthesis of various chemicals, including allenyl-bdan, allenes, naphthopyrans, unsaturated enones, ynones, cyclic carbonates, vinyl bicyclic ketals, and ketones . The enantiopure ®-3-butyn-2-ol or its derivative, which is a product of this pathway, is a key chiral synthon for the synthesis of many biologically and structurally interesting compounds .
Pharmacokinetics
For instance, the optimal volume ratio of buffer to C4MIm·PF6, buffer pH, substrate concentration, and incubation temperature were found to be 4:1, 5.0, 60 mmol/L, and 30 °C, respectively .
Result of Action
The result of TMSBL’s action is the production of enantiopure ®-4-(trimethylsilyl)-3-butyn-2-ol. Under optimal conditions, the initial reaction rate, maximum substrate conversion, and product e.e. were 9.4 µmol/h, 93%, and >99% . This high level of enantiomeric excess indicates the effectiveness of the biocatalytic reduction process .
Action Environment
The action, efficacy, and stability of TMSBL are influenced by various environmental factors. For instance, the use of an aqueous/ionic liquid biphasic system, specifically C4MIm·PF6, has been shown to exhibit the best biocompatibility with the cells, leading to the fastest initial reaction rate and the highest substrate conversion . Moreover, the cells retained over 80% of their original activity in the C4MIm·PF6 based biphasic system after being repeated for 8 batches (50 h per batch), indicating the system’s potential for enhancing the stability and reusability of the biocatalyst .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Trimethylsilyl-3-butyn-2-ol typically involves the reaction of 2-butyn-1-ol with trimethylsilyl chloride in the presence of a strong base such as n-butyllithium or tert-butyllithium. The reaction is carried out in an anhydrous solvent like tetrahydrofuran at low temperatures to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions: 4-Trimethylsilyl-3-butyn-2-ol undergoes various chemical reactions, including:
Reduction: It can be reduced to its corresponding alkane or alkene.
Oxidation: The alcohol group can be oxidized to a ketone or aldehyde.
Substitution: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Reduction: Catalysts like palladium on carbon or nickel are commonly used.
Oxidation: Reagents such as chromium trioxide or potassium permanganate are employed.
Substitution: Nucleophiles like halides or amines are used under basic conditions
Major Products: The major products formed from these reactions include various substituted propargylic alcohols, alkanes, alkenes, ketones, and aldehydes.
Scientific Research Applications
4-Trimethylsilyl-3-butyn-2-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Its derivatives are studied for their potential biological activities.
Medicine: It serves as an intermediate in the synthesis of drugs and other therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials
Comparison with Similar Compounds
- 3-Butyn-2-ol
- 4-Trimethylsilyl-3-butyn-2-one
- 3-Trimethylsilylpropargyl alcohol
- 5-Trimethylsilyl-4-pentyn-1-ol
Comparison: 4-Trimethylsilyl-3-butyn-2-ol is unique due to the presence of both a trimethylsilyl group and a propargylic alcohol moiety. This combination imparts distinct reactivity and stability, making it a valuable intermediate in organic synthesis. Compared to its analogs, it offers enhanced reactivity and selectivity in various chemical reactions .
Properties
IUPAC Name |
4-trimethylsilylbut-3-yn-2-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14OSi/c1-7(8)5-6-9(2,3)4/h7-8H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJJSDJHRTMFJLP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#C[Si](C)(C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14OSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00990235 | |
Record name | 4-(Trimethylsilyl)but-3-yn-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00990235 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6999-19-5 | |
Record name | 4-(Trimethylsilyl)but-3-yn-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00990235 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(Trimethylsilyl)-3-butyn-2-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
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Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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